Undecaprenol

Vue d'ensemble

Description

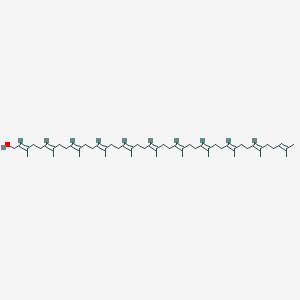

Undecaprenol is a long-chain polyisoprenoid alcohol with the chemical formula C55H92O. It plays a crucial role in the biosynthesis of bacterial cell wall components, particularly in the formation of peptidoglycan, teichoic acids, and other cell surface polymers. This compound acts as a lipid carrier, facilitating the transport of sugar intermediates across the bacterial cell membrane, which is essential for cell wall construction and maintenance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Undecaprenol can be synthesized through a semi-synthetic approach, starting from natural sources such as bay leaves. The process involves the extraction of this compound followed by synthetic modifications to introduce various chemical probes, such as isotopic labels, fluorophores, spin-labels, and bio-orthogonal tags . This method is efficient and scalable, allowing for the rapid production of labelled this compound analogues for research purposes.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, followed by purification and chemical modification. The semi-synthetic approach mentioned above is also employed in industrial settings to produce this compound derivatives for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Undecaprenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the this compound molecule to create various derivatives used in scientific research and industrial applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound to its corresponding aldehyde or carboxylic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohol.

Major Products: The major products formed from these reactions include labelled this compound analogues, which are used as probes for studying enzyme mechanisms and screening antimicrobial compounds .

Applications De Recherche Scientifique

Role in Bacterial Cell Wall Biosynthesis

Undecaprenol is integral to the biosynthesis of peptidoglycan, a critical component of bacterial cell walls. It serves as a lipid carrier for glycan chains during the synthesis of peptidoglycan, enabling the transport of sugar precursors across the cytoplasmic membrane. The metabolism of undecaprenyl phosphate, a phosphorylated derivative of this compound, is essential for maintaining the integrity of bacterial cells. Research has shown that enzymes involved in this metabolism are potential targets for new antibacterial compounds due to their essential roles in bacterial physiology and virulence .

Antibacterial Drug Development

Recent studies have identified this compound and its derivatives as promising candidates for antibacterial drug development. Inhibitors targeting undecaprenyl diphosphate synthase (an enzyme involved in this compound metabolism) have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus . The development of semi-synthetic analogues of this compound allows researchers to explore new mechanistic pathways and potential inhibitors for antibiotic resistance .

Mechanistic Studies and Enzyme Interaction

This compound's structure facilitates its use as a substrate for studying enzyme interactions. For instance, spin-labelled this compound analogues have been developed to investigate interactions with UCG-processing enzymes. These studies utilize techniques such as electron-spin resonance to analyze lipid-protein interactions, which are critical for understanding the enzymatic mechanisms involved in bacterial cell wall synthesis . Furthermore, isotopic labelling of this compound can aid in kinetic isotope effect studies, providing insights into enzyme specificity and function .

Case Study 1: Antibiotic Target Identification

A recent project focused on elucidating the metabolism of undecaprenyl phosphate highlighted its role as a carrier lipid essential for peptidoglycan biosynthesis. The study aimed to identify genes and enzymes involved in this pathway across various bacterial species, contributing to the understanding of antibiotic resistance mechanisms . The findings indicated that inhibition of undecaprenyl phosphate metabolism could serve as a novel strategy for developing new antibiotics.

Case Study 2: Glycosylation Studies

Research involving this compound kinase demonstrated its utility in synthesizing polyprenol phosphates, which are vital for glycosylation processes. This study provided insights into the chemistry and biology of glycosylation, emphasizing the importance of this compound derivatives in synthesizing lipid II analogues used in antibiotic research .

Data Tables

Mécanisme D'action

Undecaprenol functions as a lipid carrier in bacterial cells, facilitating the transport of sugar intermediates across the cell membrane. This process is essential for the biosynthesis of peptidoglycan and other cell wall components. The enzyme this compound kinase catalyzes the phosphorylation of this compound to undecaprenyl phosphate, which is then used as a substrate for glycosyltransferases and phosphotransferases involved in cell wall biosynthesis .

Comparaison Avec Des Composés Similaires

Undecaprenol is unique among polyisoprenoid alcohols due to its specific role in bacterial cell wall biosynthesis. Similar compounds include:

Dolichol: Another polyisoprenoid alcohol involved in glycoprotein biosynthesis in eukaryotic cells.

Farnesol: A shorter polyisoprenoid alcohol involved in the biosynthesis of cholesterol and other isoprenoids in eukaryotic cells.

Geranylgeraniol: A polyisoprenoid alcohol involved in protein prenylation and other cellular processes in eukaryotic cells

This compound’s specificity for bacterial cell wall biosynthesis makes it a valuable target for developing new antibiotics, distinguishing it from other polyisoprenoid alcohols that have broader roles in cellular metabolism.

Activité Biologique

Undecaprenol, also known as bactoprenol, is a crucial lipid involved in the biosynthesis of bacterial cell walls. It plays a significant role in the transport of peptidoglycan precursors across the cytoplasmic membrane and is vital for the integrity and morphology of bacterial cells. This article delves into the biological activity of this compound, highlighting its enzymatic functions, implications in bacterial growth, and potential as an antibiotic target.

Overview of this compound

This compound is a long-chain polyisoprenoid alcohol with a structure that allows it to serve as a lipid carrier in various biosynthetic pathways. It is particularly abundant in Gram-positive bacteria, where it is essential for synthesizing peptidoglycan and other polysaccharides that constitute the bacterial cell wall.

Synthesis and Phosphorylation

This compound exists primarily in two forms: undecaprenyl phosphate (C55-P) and this compound (C55-OH). The conversion between these forms is catalyzed by specific enzymes, including undecaprenyl pyrophosphate synthase (UppS) and this compound kinase (UK).

- UppS Activity : This enzyme synthesizes undecaprenyl pyrophosphate from isoprenoid precursors. Mutations in the uppS gene can lead to severe growth defects in bacteria due to impaired cell wall synthesis .

- UK Activity : Recent studies have identified UK as having bifunctional activity, acting both as a kinase and a phosphatase. It converts C55-P to C55-OH while also catalyzing the reverse reaction, indicating a regulatory mechanism for maintaining this compound levels essential for cell wall synthesis .

Case Study: Temperature Sensitivity

A notable study demonstrated that mutations affecting the undecaprenyl pathway could severely impact bacterial morphology and growth at elevated temperatures. In Escherichia coli strains with defective UppS, cells exhibited aberrant shapes and were unable to grow at 42°C. Restoration of normal morphology was achieved through overexpression of wild-type uppS, underscoring the enzyme's critical role in maintaining cell shape under stress conditions .

Role in Cell Wall Biosynthesis

This compound is integral to the peptidoglycan biosynthetic pathway. It facilitates the transport of glycan precursors across the membrane, which are then polymerized into the cell wall structure. This process is essential for bacterial survival, particularly in Gram-positive species where the cell wall provides structural integrity against environmental stresses.

Antibiotic Target Potential

Given its central role in cell wall synthesis, this compound and its associated enzymes present promising targets for antibiotic development. Inhibitors of UppS have shown antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that targeting undecaprenyl metabolism could enhance existing antibiotic therapies .

Table 1: Enzymatic Activities Related to this compound

| Enzyme | Function | Impact of Mutation |

|---|---|---|

| UppS | Synthesizes undecaprenyl pyrophosphate | Growth defects at high temperatures |

| This compound Kinase | Converts C55-P to C55-OH | Regulates levels of this compound |

| Phosphatase Activity | Hydrolyzes C55-P to C55-OH | Essential for maintaining cell wall synthesis |

Research Findings

Recent genetic screens have uncovered novel connections between undecaprenyl metabolism and cellular processes such as DNA replication, signal transduction, and glutathione metabolism. These findings suggest that deficiencies in undecaprenyl metabolism can lead to broader cellular dysfunctions beyond mere growth inhibition .

Propriétés

IUPAC Name |

3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKJNHBRVLCYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701112059 | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15575-14-1 | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15575-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.